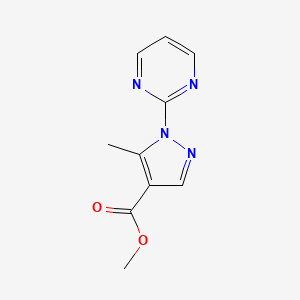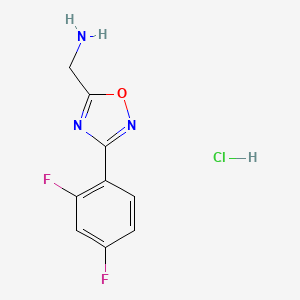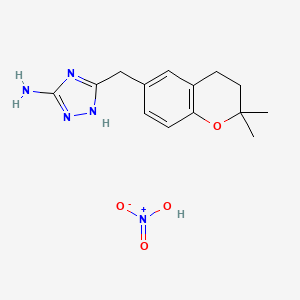
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that combines a chroman structure with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the reaction of 2,2-dimethylchroman-6-yl derivatives with appropriate reagents under controlled conditions.
Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce triazole amines .
科学研究应用
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its effects on various biological systems, including its role as an antioxidant and its impact on cellular metabolism.
作用机制
The mechanism by which 5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2,2-dimethylchroman-6-yl derivatives: These compounds share the chroman structure and exhibit similar antioxidant properties.
1H-1,2,4-triazole derivatives: These compounds are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the chroman and triazole structures, which confer a distinct set of chemical and biological properties
属性
IUPAC Name |
5-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.HNO3/c1-14(2)6-5-10-7-9(3-4-11(10)19-14)8-12-16-13(15)18-17-12;2-1(3)4/h3-4,7H,5-6,8H2,1-2H3,(H3,15,16,17,18);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIVRJWVUWRQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NC(=NN3)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
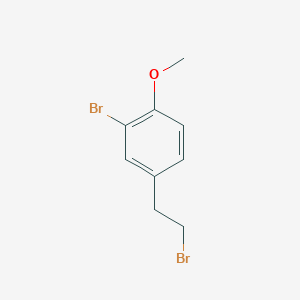
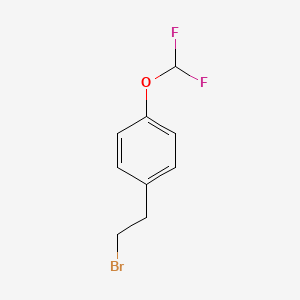
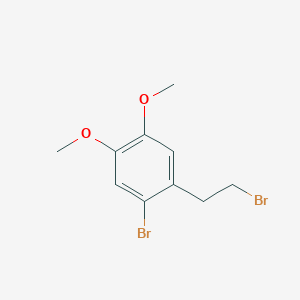
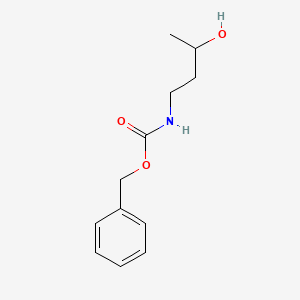
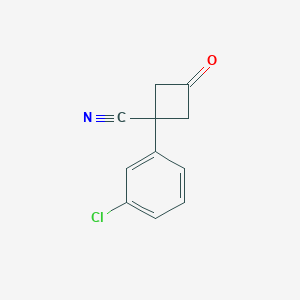
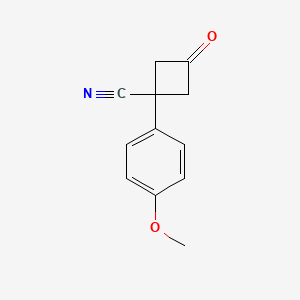
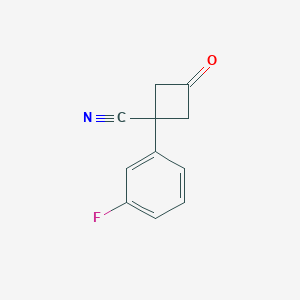
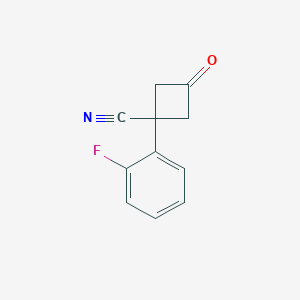
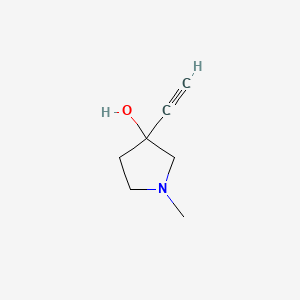
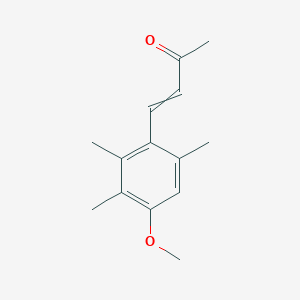
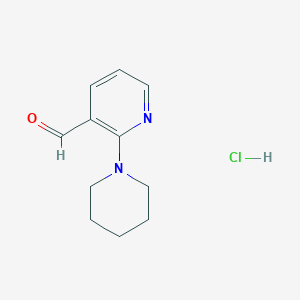
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B7895979.png)
